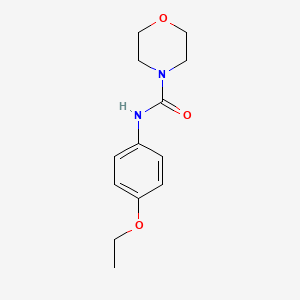

N-(4-ethoxyphenyl)morpholine-4-carboxamide

Description

Contextualization within Carboxamide Chemical Space

The carboxamide functional group (-CONH-) is a cornerstone of organic chemistry and a privileged scaffold in drug discovery. nih.govjocpr.com It is a structurally robust and versatile linker that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. jocpr.com Carboxamides are integral to the structure of numerous natural products, peptides, and a significant percentage of FDA-approved pharmaceuticals. nih.gov

Table 1: Physicochemical Properties of Representative Scaffolds

| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| Morpholine (B109124) | C4H9NO | 87.12 | Saturated heterocycle, weak base, improves solubility. nih.gov |

| Benzamide (Parent Carboxamide) | C7H7NO | 121.14 | Planar aromatic amide, hydrogen bond donor/acceptor. |

Relevance to Morpholine-Containing Chemical Entities

The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. It is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules and approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib. nih.govresearchgate.net Its inclusion in a molecule can confer several advantageous properties. nih.gov

The morpholine moiety is often introduced to:

Improve Physicochemical Properties: The presence of the ether oxygen and the basic nitrogen can enhance aqueous solubility and modulate lipophilicity, which are crucial for favorable pharmacokinetics. nih.govacs.org

Act as a Versatile Scaffold: The chair-like conformation of the morpholine ring can orient substituents in specific three-dimensional arrangements to optimize binding with biological targets. nih.govacs.org

Engage in Molecular Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions. acs.org

In N-(4-ethoxyphenyl)morpholine-4-carboxamide, the morpholine is N-acylated, forming a tertiary amide. This structural arrangement is found in various compounds explored for their biological activity. For instance, quinoline-4-carboxamide derivatives featuring a morpholine-4-carbonyl group have been investigated for antimalarial activity, where the morpholine oxygen was found to be crucial for the compound's effect. acs.org The morpholine ring's well-balanced hydrophilic-lipophilic profile and its ability to improve brain permeability make it particularly valuable in the development of drugs targeting the central nervous system (CNS). nih.govacs.org

Overview of Research Paradigms for Novel Chemical Compounds

The investigation of a novel chemical compound like this compound typically follows established research paradigms in modern drug discovery and materials science. nih.govoup.com The journey from a chemical concept to a well-characterized compound involves a multi-stage process that integrates computational and experimental methods. nih.govnih.gov

Initial stages often involve in silico design and screening . nih.gov Computational tools are used to predict the physicochemical properties, potential biological activities, and binding modes of virtual molecules. nih.gov Techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking allow researchers to screen vast virtual libraries to identify promising candidates for synthesis. nih.gov

Once a compound is synthesized, the paradigm shifts to experimental validation . This includes:

Structural Characterization: Verifying the chemical structure and purity using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: Measuring properties such as solubility, stability, and lipophilicity.

Biological Screening: In drug discovery, this involves high-throughput screening (HTS) against a panel of biological targets (e.g., enzymes, receptors) to identify any "hits" or initial signs of activity. nih.gov

For compounds that show promise, a "hit-to-lead" process is initiated, involving the synthesis and testing of analogues to optimize potency and other drug-like properties. researchgate.net This iterative cycle of design, synthesis, and testing is a central paradigm in medicinal chemistry, aiming to develop compounds with desired characteristics for a specific application. nih.gov

Table 2: Common Research Methodologies for Novel Compounds

| Research Phase | Methodology | Purpose |

|---|---|---|

| Design | De novo design, Virtual Screening | To generate and identify novel chemical structures with desired properties. mdpi.com |

| Synthesis | Combinatorial Chemistry, Diversity-Oriented Synthesis (DOS) | To efficiently create libraries of related compounds for screening. csmres.co.uk |

| Screening | High-Throughput Screening (HTS) | To rapidly assess the biological activity of large numbers of compounds. nih.gov |

| Optimization | Structure-Activity Relationship (SAR) Studies | To systematically modify a "hit" compound to improve its activity and properties. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-12-5-3-11(4-6-12)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMGCNIBUNUTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Ethoxyphenyl Morpholine 4 Carboxamide

Established Synthetic Routes to N-(4-ethoxyphenyl)morpholine-4-carboxamide

The established pathways to synthesize this compound primarily rely on the coupling of two key precursor molecules. These routes are characterized by their reliability and are based on fundamental reactions in organic chemistry.

Precursor Synthesis and Functionalization Strategies

The construction of this compound requires two main building blocks: an activated morpholine (B109124) component and a 4-ethoxyphenylamine derivative.

Morpholine-4-carbonyl chloride : This is a crucial precursor that provides the morpholine and carbonyl groups. It is typically synthesized by reacting morpholine hydrochloride with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in an inert solvent like toluene (B28343) or dichloromethane (B109758). google.comchemicalbook.com The use of a base, such as triethylamine (B128534), is common to neutralize the hydrogen chloride byproduct. chemicalbook.com A patented method describes its preparation in high yield by reacting morpholine hydrochloride with phosgene in an inert liquid medium at temperatures between 50°C and 150°C. google.com

4-ethoxyaniline : This aniline (B41778) derivative is a commercially available starting material. Should further functionalization of the phenyl ring be desired, standard electrophilic aromatic substitution reactions could be employed, though such strategies are more common in the synthesis of more complex analogues.

Carboxamide Bond Formation Reactions

The central step in the synthesis is the formation of the carboxamide (or urea) linkage. Two primary methods are well-established for creating this type of bond in analogous structures.

Reaction of an Aniline with a Carbonyl Chloride : The most direct route involves the reaction of 4-ethoxyaniline with morpholine-4-carbonyl chloride. This nucleophilic acyl substitution is typically carried out in an inert solvent in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the hydrochloric acid formed during the reaction.

Reaction of an Isocyanate with an Amine : An alternative pathway involves the reaction of 4-ethoxyphenyl isocyanate with morpholine. This reaction is often efficient and proceeds by the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the isocyanate group. A similar procedure has been described for the synthesis of N-phenylmorpholine-4-carboxamide, where isocyanatobenzene and morpholine are reacted in dichloromethane with triethylamine. nih.gov

The table below outlines these established synthetic approaches.

| Route | Reactant A | Reactant B | Key Reaction Type | Typical Conditions |

| 1 | 4-ethoxyaniline | Morpholine-4-carbonyl chloride | Nucleophilic Acyl Substitution | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine) |

| 2 | 4-ethoxyphenyl isocyanate | Morpholine | Nucleophilic Addition | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine) |

Morpholine Ring Derivatization Techniques

Direct derivatization of the morpholine ring in the final this compound molecule is synthetically challenging. Instead, functionalized morpholine precursors are typically synthesized first and then incorporated into the final structure. A common and versatile approach for synthesizing substituted morpholines starts from 1,2-amino alcohols. chemrxiv.org This process generally involves:

Amide Bond Formation : The 1,2-amino alcohol is reacted with a reagent like chloroacetyl chloride.

Cyclization : The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the alcohol group displaces the chloride to form the morpholinone ring.

Reduction : The amide carbonyl of the morpholinone is then reduced using a reducing agent such as lithium aluminum hydride or borane (B79455) to yield the substituted morpholine.

This multi-step sequence allows for the introduction of a wide variety of substituents onto the morpholine ring by starting with appropriately substituted 1,2-amino alcohols. chemrxiv.org

Novel Approaches in this compound Synthesis

Modern synthetic chemistry aims to develop more efficient, cost-effective, and environmentally friendly methods. Research in this area focuses on catalyst development and the application of green chemistry principles.

Catalyst Development for Efficient Synthesis

While the direct formation of the carboxamide bond in this compound is often uncatalyzed or base-mediated, related C-N bond-forming reactions have benefited significantly from catalysis. Transition metal-catalyzed cross-coupling reactions are particularly important for the synthesis of N-aryl heterocycles. researchgate.net

Palladium-Catalyzed N-Arylation : Palladium complexes with specialized phosphine (B1218219) ligands (e.g., SPhos) have been developed for the N-arylation of morpholine with aryl halides. researchgate.net This method, known as the Buchwald-Hartwig amination, could be applied to synthesize the 4-ethoxyaniline precursor or related N-aryl morpholine structures with high efficiency.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for constructing complex organic molecules. A recently developed method uses a photocatalyst along with a Lewis acid and a Brønsted acid for the diastereoselective synthesis of substituted morpholines. nih.gov This strategy provides access to complex morpholine scaffolds from readily available starting materials, which could then be used to synthesize advanced analogues of the target compound. nih.gov

The table below summarizes some catalytic approaches relevant to the synthesis of the compound's structural motifs.

| Catalytic System | Reaction Type | Application Relevance | Advantages |

| Pd(OAc)₂ / Phosphine Ligands | Buchwald-Hartwig Amination | Synthesis of N-aryl morpholine precursors | High efficiency, broad substrate scope. researchgate.net |

| Visible-Light Photocatalyst | Diastereoselective Annulation | Synthesis of complex, substituted morpholine rings | Mild reaction conditions, high stereoselectivity. nih.gov |

Green Chemistry Principles in Synthetic Design

Green chemistry focuses on minimizing the environmental impact of chemical processes. For the synthesis of this compound and related urea (B33335) derivatives, several green strategies are being explored.

Phosgene-Free Synthesis : A primary green objective is to avoid hazardous reagents like phosgene. A promising alternative is the use of carbon dioxide (CO₂) as a C1 source. Methods are being developed for the synthesis of ureas directly from amines and CO₂, sometimes assisted by hydrosilanes, which avoids the need for highly toxic precursors. rsc.orgnih.gov While often requiring specific catalysts or conditions, this approach significantly enhances the safety and sustainability of the synthesis. rsc.org

Use of Greener Solvents : Traditional syntheses often use chlorinated solvents like dichloromethane. Green chemistry encourages the use of more benign alternatives. Deep eutectic solvents (DES), for example, have been employed as reusable and non-toxic dual catalyst-solvent systems for the synthesis of unsymmetrical ureas from anilines and isocyanates, achieving high to excellent yields. nih.gov

Catalytic Efficiency : The use of catalysts, as described in the previous section, aligns with green chemistry principles by enabling reactions to proceed with higher atom economy, under milder conditions, and with less waste generation compared to stoichiometric reagents. researchgate.net

Flow Chemistry Applications for Scalability

The transition from batch to continuous flow manufacturing is a pivotal development in modern chemical synthesis, offering significant advantages in scalability, safety, and process control. For the production of this compound, flow chemistry presents a robust platform for efficient and scalable synthesis.

Continuous flow reactors, typically microreactors or packed-bed reactors, enable superior control over reaction parameters such as temperature, pressure, and residence time. wiley-vch.de This precise control is crucial for optimizing the reaction between 4-ethoxyphenyl isocyanate and morpholine, or alternatively, 4-ethoxyaniline and morpholine-4-carbonyl chloride. The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, mitigating risks associated with exothermic reactions that can occur during urea and carboxamide formation. wiley-vch.de

A hypothetical flow process for this compound synthesis could involve pumping streams of the two reactants (e.g., 4-ethoxyphenyl isocyanate and morpholine) from separate reservoirs to a T-mixer, ensuring rapid and homogenous mixing. The combined stream would then pass through a heated reactor coil to achieve the desired reaction temperature and residence time for complete conversion. The product stream could then be directed through an in-line purification system, such as a scavenger resin to remove unreacted starting materials or byproducts, yielding a high-purity product continuously. durham.ac.uk This contrasts sharply with batch processing, where scaling up often introduces challenges in mixing and heat management, potentially leading to lower yields and increased impurity profiles. mdpi.com

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Difficult; requires larger vessels and poses heat transfer challenges. | Straightforward; achieved by extending operation time ("scaling out"). chemrxiv.org |

| Heat Transfer | Inefficient; potential for localized hot spots and side reactions. | Highly efficient; superior temperature control and safety. wiley-vch.de |

| Mixing | Can be inefficient and non-uniform, especially on a large scale. | Rapid and highly efficient diffusive mixing. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better process control. durham.ac.uk |

| Process Control | Manual or semi-automated; less precise. | Fully automated; precise control over residence time, temperature, and stoichiometry. mdpi.com |

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation of the central urea-like linkage can be achieved through several routes, each with distinct mechanistic features. The most common pathways involve the reaction of an isocyanate with an amine or the reaction of an amine with a carbamoyl (B1232498) chloride.

Reaction Kinetics and Rate-Determining Steps

The kinetics of this compound synthesis are dictated by the chosen synthetic route.

Route 1: 4-Ethoxyphenyl Isocyanate + Morpholine This reaction is a classic example of nucleophilic addition to a heterocumulene. jkchemical.com The reaction typically follows second-order kinetics, being first-order in both the isocyanate and the amine. commonorganicchemistry.com The rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the isocyanate's carbonyl carbon. The reaction proceeds rapidly, often at room temperature, and is generally considered to have the nucleophilic attack of the morpholine nitrogen onto the carbonyl carbon of the isocyanate as its rate-determining step. nih.gov The presence of a solvent can influence the rate, with polar aprotic solvents often facilitating the reaction.

Intermediate Characterization and Elucidation

The intermediates in the synthesis of this compound are generally transient and not isolable under normal reaction conditions. However, their structures are well-postulated based on extensive mechanistic studies of analogous reactions.

In the reaction between 4-ethoxyphenyl isocyanate and morpholine, the nucleophilic attack of the amine leads to a zwitterionic intermediate. This intermediate is highly unstable and rapidly undergoes a proton transfer to yield the final neutral urea product. jkchemical.com

For the nucleophilic acyl substitution pathway involving 4-ethoxyaniline and morpholine-4-carbonyl chloride, the key species is a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com This intermediate forms when the lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This species is unstable and readily collapses by reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. oregonstate.edu The subsequent deprotonation of the nitrogen atom, typically by a mild base like triethylamine added to the reaction, yields the final product.

Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl Morpholine 4 Carboxamide Derivatives

Rational Design of N-(4-ethoxyphenyl)morpholine-4-carboxamide Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For this compound, this would involve a systematic approach to modifying its three key structural components.

The ethoxyphenyl group is a critical component that can influence a compound's pharmacokinetic and pharmacodynamic properties. Modifications to this moiety would typically explore the effects of altering the alkoxy substituent and substituting the phenyl ring. For instance, varying the length of the alkyl chain from ethoxy to methoxy, propoxy, or bulkier groups could probe the steric and lipophilic requirements of a potential binding pocket. Additionally, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring would elucidate the electronic factors governing activity. However, specific studies detailing these modifications for this compound and the resulting biological data are not present in the reviewed literature.

The morpholine (B109124) ring, a common scaffold in drug discovery, is often targeted for modification to improve solubility, metabolic stability, and target engagement. e3s-conferences.org For this compound, this could involve introducing substituents at the 2, 3, 5, or 6 positions of the morpholine ring. Such modifications could explore how steric bulk and the introduction of chiral centers impact biological activity. While general reviews on morpholine derivatives suggest that such substitutions can be crucial for potency and selectivity in various drug classes, specific examples and corresponding activity data for the this compound series are absent from the available research. nih.gov

The carboxamide linker is essential for the structural integrity of the molecule, connecting the ethoxyphenyl and morpholine moieties. Modifications to this linker, such as replacing it with a thioamide, sulfonamide, or other bioisosteres, could alter the compound's hydrogen bonding capacity, conformational flexibility, and metabolic stability. While SAR studies of other compound classes, such as quinoline-4-carboxamides, have shown that variations in the linker can significantly impact potency, similar detailed investigations for this compound derivatives have not been reported. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net This approach is instrumental in predicting the activity of new compounds and optimizing lead structures.

Derivation of Physicochemical Descriptors

The first step in QSAR modeling involves the calculation of various physicochemical descriptors that characterize the structural and electronic properties of the molecules. These descriptors can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Hydrophobic descriptors: These, like logP, describe the lipophilicity of the molecule.

For morpholine-containing compounds, descriptors such as Geary autocorrelation (e.g., GATS2c, which is weighted by charges) have been shown to correlate with biological activity. nih.gov In a study of morpholine-derived thiazoles, a positive correlation was observed between the GATS2c descriptor and the inhibitory activity against bovine carbonic anhydrase-II. nih.gov

Statistical Models for Predictive SAR

Once the descriptors are calculated, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) is a commonly used technique to establish a linear relationship between the biological activity and the selected descriptors. pensoft.net The quality of a QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model. pensoft.net

For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, a QSAR model was developed to predict their antioxidant activity. The model demonstrated high predictive ability, suggesting its utility for the virtual screening of new potential antioxidants. pensoft.net

Interpretation of QSAR Models for Structural Insights

The interpretation of a QSAR model provides valuable insights into the structural features that are crucial for biological activity. The coefficients of the descriptors in the regression equation indicate the direction and magnitude of their influence. For instance, a positive coefficient for a descriptor suggests that increasing its value will enhance the activity, and vice versa.

In the QSAR study of morpholine-derived thiazoles, the model revealed that descriptors related to charge distribution and molecular shape were significant in determining the inhibitory potency. nih.gov Similarly, a 3D-QSAR analysis of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands identified that regions around the two benzene (B151609) ring systems and the aliphatic amine of the morpholine ring were important for affinity. nih.gov Such insights are invaluable for the rational design of new, more potent analogs.

Computational Chemistry and Molecular Modeling of N 4 Ethoxyphenyl Morpholine 4 Carboxamide

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which in turn dictates its physicochemical properties and biological activity. For N-(4-ethoxyphenyl)morpholine-4-carboxamide, this involves studying the rotation around its single bonds, particularly those connecting the phenyl ring, the urea (B33335) moiety, and the morpholine (B109124) ring.

Molecular mechanics methods offer a computationally efficient way to explore the conformational space of a molecule. These calculations would typically employ a force field like MMFF94 or AMBER. researchgate.net The potential energy surface of this compound would be scanned by systematically rotating key dihedral angles.

Studies on similar N,N'-disubstituted ureas indicate that the urea functionality has a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov For this compound, key rotations would be around the C(aryl)-N and N-C(morpholine) bonds. The analysis of related alkylureas and phenylurea has shown that rotation about the C(sp2)-N bond is slightly more hindered than in unsubstituted urea. researchgate.net

The expected stable conformers would likely exhibit a trans or cis arrangement of the substituents on the urea nitrogen atoms. psu.edu The ethoxy group on the phenyl ring and the morpholine ring introduce additional degrees of freedom and potential steric hindrances that would shape the energy landscape. A representative data table derived from studies on analogous compounds is presented below.

| Dihedral Angle | Predicted Stable Conformation(s) | Relative Energy (kcal/mol) |

| C(aryl)-N-C(O)-N | ~180° (trans), ~0° (cis) | 0 (trans), 0.5-2.0 (cis) |

| N-C(O)-N-C(morpholine) | ~180° (trans) | 0 |

| C(aryl)-O-C(ethyl)-C | ~180° (anti) | 0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To obtain more accurate energetic and geometric information, quantum mechanics calculations would be employed. Density Functional Theory (DFT) with a basis set such as 6-31G* or higher is a common choice for molecules of this size. tandfonline.com QM methods can provide more reliable relative energies of different conformers and better describe the electronic effects of the ethoxyphenyl group. nih.gov

For larger systems, such as the molecule interacting with a solvent or a protein, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be suitable. researchgate.netresearchgate.net In such a setup, the electronically important part of the molecule (e.g., the urea moiety) would be treated with QM, while the rest of the system is described by MM. This allows for an accurate description of key interactions without prohibitive computational cost. researchgate.netnih.gov Studies on similar urea derivatives have utilized QM/MM to investigate reaction mechanisms and binding stabilities. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the molecule in a solvent box (typically water), one can observe its conformational flexibility, solvent interactions, and the stability of different conformers at a given temperature. researchgate.net MD simulations on related heterocyclic compounds have been used to understand their behavior in aqueous and other environments. researchgate.net

An MD simulation of this compound would likely show the morpholine ring adopting a stable chair conformation. nih.gov The simulation would also reveal the accessible range of dihedral angles and the time scales of conformational transitions. Such simulations are often run for hundreds of nanoseconds to ensure adequate sampling of the conformational space. mdpi.commdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This is instrumental in understanding the potential biological targets of this compound and the molecular basis of its activity.

Given the prevalence of the urea scaffold in enzyme inhibitors, potential biological targets for this compound could include kinases, proteases, and other enzymes where hydrogen bonding plays a critical role in ligand recognition. mdpi.comnih.gov Docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on a scoring function that estimates the binding affinity.

For instance, docking studies of urea-based inhibitors often show the urea moiety acting as a hydrogen bond donor and acceptor, forming key interactions with the protein backbone or side chains. ekb.eg The binding affinity is typically reported as a docking score or an estimated binding free energy in kcal/mol.

| Proposed Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase IX | -6.5 to -8.0 | His94, His96, His119, Thr200 |

| p38 MAP Kinase | -7.0 to -9.0 | Met109, Gly110, Lys53 |

| Urease | -5.0 to -7.0 | His136, His246, Asp360 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A detailed analysis of the docked poses would reveal the key intermolecular interactions responsible for binding. For this compound, the following interactions are anticipated:

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). These would likely form crucial hydrogen bonds with polar residues in the active site of a target protein. The oxygen atom of the morpholine ring and the ethoxy group could also act as hydrogen bond acceptors. acs.org

Pi-Interactions: The phenyl ring can participate in pi-pi stacking or cation-pi interactions with aromatic or charged residues in the binding pocket.

These interactions are fundamental to the stability of the protein-ligand complex and are a primary focus of structure-based drug design efforts. nih.gov

Virtual Screening Methodologies for Related Scaffolds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. psu.edu For scaffolds related to this compound, such as morpholine-based carboxamides, several virtual screening methodologies can be employed. These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active. nih.gov The principle behind this is that molecules with similar structures are likely to have similar biological activities. scienceopen.com Common LBVS methods include:

2D and 3D Similarity Searching: These methods compare a query molecule, such as a known active morpholine derivative, against a database of compounds. 2D similarity is often calculated using molecular fingerprints that encode structural features. nih.gov 3D similarity methods consider the shape and conformation of the molecules, which can be more computationally intensive but may provide more relevant hits. scienceopen.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. This model can then be used as a 3D query to screen compound libraries for molecules that fit the pharmacophore. nih.gov

Scaffold Hopping: This technique aims to identify compounds with different core structures (scaffolds) but similar biological activity to a known active molecule. nih.gov This is particularly useful for discovering novel chemical series with potentially improved properties or to navigate around existing intellectual property. nih.gov

Structure-based virtual screening (SBVS) is utilized when the three-dimensional structure of the biological target is known. The primary method in SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. scispace.com The binding affinity is then estimated using a scoring function.

High-throughput screening (HTS) is an experimental counterpart to virtual screening, involving the testing of large numbers of compounds against a biological target. nih.gov Insights from HTS can be used to refine and validate virtual screening models. psu.edu The integration of both computational and experimental screening approaches often leads to a more efficient and successful drug discovery process. nih.gov

Prediction of Molecular Properties for Research Applications

In silico tools play a crucial role in the early stages of drug discovery by predicting the physicochemical and pharmacokinetic properties of new chemical entities. springermedicine.com These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. researchgate.net

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical determinants of a drug's efficacy and safety. springermedicine.com Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict these properties. nih.govnih.gov For this compound, various ADME-related parameters can be predicted.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 250.29 g/mol | Influences size-related properties like diffusion and transport. |

| LogP (octanol-water partition coefficient) | 1.85 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |

| Number of Hydrogen Bond Acceptors | 4 | Contributes to solubility and target binding. |

| Aqueous Solubility (LogS) | -2.5 | Predicts solubility in water, a key factor for absorption. |

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Indicates potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | Predicts whether the compound is likely to be actively pumped out of cells. |

| CYP450 2D6 Inhibitor | Yes | Predicts potential for drug-drug interactions. |

These predictions are generated using various software and web servers that employ machine learning algorithms trained on large datasets of experimental data. github.comnih.gov For instance, the SwissADME and pkCSM web tools are commonly used for such predictions. mspsss.org.ua It is important to note that these are predictive models and experimental validation is necessary.

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. nih.gov Conformational analysis of this compound involves identifying the low-energy, biologically relevant shapes the molecule can adopt. The morpholine ring typically adopts a stable chair conformation. nih.govnih.gov The relative orientation of the ethoxyphenyl group and the morpholine-4-carboxamide (B177924) moiety is determined by the rotation around the single bonds.

Understanding the conformational landscape is essential for:

Ligand-Based Drug Design (LBDD): When designing new molecules based on an active compound, it is important that the new designs can adopt a similar conformation to bind to the same target. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) rely on the alignment of a set of molecules, which is guided by their conformational preferences. nih.gov

Pharmacophore Modeling: The generation of a robust pharmacophore model requires the input of the bioactive conformations of known active molecules.

Various computational methods can be used to explore the conformational space, including systematic searches, random sampling (e.g., Monte Carlo methods), and molecular dynamics simulations. nih.gov

Chemogenomics aims to systematically study the effect of a large number of small molecules on a wide range of biological targets. nih.gov This approach can be used to predict the biological targets of a novel compound like this compound.

Ligand-based target prediction algorithms are a key tool in chemogenomics. These methods are based on the principle of chemical similarity: a compound is likely to bind to the same targets as other structurally similar compounds with known biological activities. nih.gov These algorithms utilize large databases that link chemical structures to their biological targets, such as ChEMBL, BindingDB, and PubChem. nih.govmdpi.com

Several computational approaches for target prediction exist:

Similarity-Based Methods: These methods compare the query molecule to a database of known ligands using 2D or 3D similarity metrics. nih.gov The targets of the most similar known ligands are then proposed as potential targets for the query molecule.

Machine Learning Models: Various machine learning algorithms, such as Naive Bayesian classifiers, Support Vector Machines (SVM), and deep neural networks, can be trained on large chemogenomic datasets to build predictive models that can identify the likely targets of a new molecule. nih.gov

Web-Based Platforms: Several online tools, such as SwissTargetPrediction, TargetHunter, and PLATO, provide user-friendly interfaces for predicting the biological targets of small molecules. nih.govmdpi.com

By inputting the structure of this compound into these algorithms, a ranked list of potential protein targets can be generated. This information is invaluable for hypothesis generation and for guiding subsequent experimental validation studies to elucidate the compound's mechanism of action.

Investigation of Biological Targets and Mechanistic Pathways of N 4 Ethoxyphenyl Morpholine 4 Carboxamide

Target Identification Strategies for N-(4-ethoxyphenyl)morpholine-4-carboxamide

The identification of specific biological targets for this compound has not been reported in the reviewed literature. The established methodologies for such investigations have not been applied to this compound.

Chemical Proteomics Approaches

There are no available studies that have utilized chemical proteomics approaches, such as affinity-based protein profiling, to identify the protein targets of this compound. This technique, which typically involves immobilizing the compound on a solid support to capture its binding partners from cell lysates, has not been documented for this specific molecule.

Phenotypic Screening Follow-up and Target Deconvolution

Phenotypic screening, a method that identifies compounds with desired effects on cellular or organismal phenotypes, has not been reported for this compound. As no initial screening data is available, subsequent target deconvolution efforts to pinpoint the molecular basis of any observed phenotype have not been undertaken.

Genetic Interaction Studies in Model Organisms

Genetic interaction studies in model organisms like yeast or bacteria, which can provide insights into the biological pathways affected by a compound, have not been conducted for this compound. Such studies, which often involve observing the effects of a compound on a panel of mutant strains, are absent from the scientific record for this molecule.

Elucidation of Molecular Mechanisms of Action (MOA) in vitro

In the absence of identified biological targets, the molecular mechanism of action of this compound remains unelucidated. In vitro studies to characterize its biochemical and cellular effects are not present in the available literature.

Biochemical Pathway Analysis and Enzyme Kinetics

There is no published data on the effects of this compound on specific biochemical pathways. Furthermore, enzyme kinetic studies to determine if this compound acts as an inhibitor or activator of any particular enzyme have not been reported.

Cellular Signaling Cascade Modulation

Investigations into the modulation of cellular signaling cascades by this compound are also absent from the scientific literature. There is no evidence to suggest its involvement in altering key signaling pathways that regulate cellular processes.

Multi-target Engagement Profiles

There is no available data from screening assays or other experimental methodologies that would delineate the interaction of this compound with multiple biological targets.

Advanced Spectroscopic and Structural Elucidation Techniques Non Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the environment of atomic nuclei, yielding a wealth of information about molecular structure, dynamics, and interactions. In the context of N-(4-ethoxyphenyl)morpholine-4-carboxamide, specialized NMR techniques can elucidate reaction pathways and map binding interfaces with target proteins.

Isotopic labeling, the substitution of an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a sophisticated method used in conjunction with NMR to trace the fate of specific atoms through a chemical reaction. By selectively enriching this compound or a reactant with a specific isotope, it becomes possible to monitor the transformation of the labeled position, providing unambiguous evidence for proposed reaction mechanisms. This approach can help identify bond-forming and bond-breaking steps, as well as detect the presence of transient intermediates that might otherwise go unnoticed.

While specific isotopic labeling studies for the synthesis of this compound are not prominently detailed in publicly available literature, the general methodology remains a cornerstone of mechanistic organic chemistry.

Ligand-observed NMR techniques are particularly adept at studying the binding of small molecules like this compound to macromolecular targets such as proteins. These methods monitor the NMR signals of the ligand, which are sensitive to changes in its environment upon binding. Popular ligand-observed NMR experiments include Saturation Transfer Difference (STD) NMR, Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY), and relaxation-based methods (T₁ρ and T₂). bruker.com

In a typical STD NMR experiment, a powerful radiofrequency pulse selectively saturates a region of the protein's NMR spectrum. This saturation is transferred to any bound ligands through spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By comparing the saturated and unsaturated spectra, the specific protons of the ligand that are in close contact with the protein can be identified, effectively mapping the binding epitope.

The following table illustrates the principles of common ligand-observed NMR techniques:

Table 1: Principles of Ligand-Observed NMR Techniques| Technique | Principle | Information Gained |

|---|---|---|

| Saturation Transfer Difference (STD) NMR | Saturation is transferred from the protein to the bound ligand. The signals of ligand protons in close proximity to the protein are attenuated. | Identifies the binding epitope of the ligand. |

| Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY) | Observes the transfer of magnetization from bulk water to the ligand via the protein. | Differentiates between binders and non-binders and provides information on the binding interface. |

| Relaxation-Based (T₁, T₂) NMR | The relaxation rates of the ligand's protons change upon binding to a large protein due to the slower tumbling of the complex. | Confirms binding and can be used to estimate binding affinity. |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Proteomics

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for monitoring chemical reactions and studying protein-ligand interactions.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the detection of transient and low-abundance intermediates in chemical reactions. nih.govru.nl By directly sampling a reaction mixture over time, ESI-MS can identify the molecular weights of reactants, products, and any intermediates that are stable enough to be observed in the gas phase. This real-time monitoring can provide crucial evidence for a proposed reaction mechanism. For instance, in organocatalytic reactions, which may share mechanistic similarities with the synthesis of carboxamides, ESI-MS has been successfully used to detect and characterize key intermediates like iminium ions. nih.govru.nl

The general workflow for reaction monitoring by ESI-MS involves:

Initiation of the chemical reaction.

Periodic withdrawal of small aliquots from the reaction mixture.

Direct infusion of the aliquots into the ESI-MS instrument.

Acquisition of mass spectra to identify the masses of species present at each time point.

This approach allows for the construction of concentration profiles for reactants, intermediates, and products over the course of the reaction.

Crosslinking mass spectrometry (XL-MS) is a powerful technique used to gain structural insights into protein-ligand interactions and protein complexes. nih.govnih.gov The method involves covalently linking a ligand to its protein target using a chemical crosslinker. Subsequent enzymatic digestion of the protein-ligand complex generates a mixture of peptides, including crosslinked species where a peptide from the protein is attached to the ligand.

X-ray Crystallography of Protein-Ligand Complexes (if applicable for analogues)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.govspringernature.com While a crystal structure of this compound itself is not available in the public domain, crystallographic data for analogous compounds provide valuable insights into the likely conformation and packing of this class of molecules.

For example, the crystal structure of N-(4-chlorophenyl)morpholine-4-carboxamide reveals key structural features that are likely shared with its ethoxy-substituted analogue. nih.gov In this structure, the morpholine (B109124) ring adopts a chair conformation, a common low-energy arrangement for this heterocycle. The molecules in the crystal are linked into chains by N—H⋯O hydrogen bonds. nih.gov

Similarly, the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline provides information on the preferred orientations of ethoxybenzene rings, which are twisted relative to each other. nih.gov

The following table summarizes crystallographic data for an analogue of the subject compound:

Table 2: Crystallographic Data for N-(4-chlorophenyl)morpholine-4-carboxamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClN₂O₂ |

| Molecular Weight | 240.68 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.3359 (19) |

| b (Å) | 11.105 (2) |

| c (Å) | 22.426 (5) |

| V (ų) | 2325.0 (8) |

| Z | 8 |

This data for analogous compounds allows for informed predictions about the solid-state structure and intermolecular interactions of this compound. When such compounds are co-crystallized with their protein targets, X-ray crystallography can provide a detailed atomic-level picture of the binding site, revealing the crucial intermolecular interactions that govern molecular recognition.

Co-crystallization Strategies

There is no available scientific literature detailing attempts or successes in forming co-crystals with this compound. Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with a benign co-former molecule in a crystalline lattice. This strategy is often employed to improve properties such as solubility, stability, and bioavailability. The design of co-crystallization experiments for this compound would theoretically involve screening a variety of pharmaceutically acceptable co-formers that can establish non-covalent interactions, such as hydrogen bonds or π-stacking, with the target molecule. However, no such studies have been published.

Structural Analysis of Binding Pockets and Interaction Motifs

A structural analysis of the binding pocket and interaction motifs of this compound would necessitate its co-crystallization with a biological target, such as a protein or enzyme. A search of structural databases, including the Protein Data Bank (PDB), yielded no structures of this specific compound in complex with a macromolecule. Consequently, there is no empirical data to describe its binding mode, the specific amino acid residues it interacts with, or the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that would stabilize its binding within a biological pocket. Such an analysis remains hypothetical in the absence of experimental structural data.

Broader Academic Implications and Future Research Directions

Contribution of N-(4-ethoxyphenyl)morpholine-4-carboxamide Research to Medicinal Chemistry

The exploration of this compound can contribute to medicinal chemistry through the refinement of ligand design principles for carboxamide scaffolds and the innovation of synthetic methodologies.

General Principles of Ligand Design for Carboxamide Scaffolds

The carboxamide group is a privileged structure in medicinal chemistry due to its metabolic stability and ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. The design of ligands based on the N-aryl carboxamide scaffold, such as that in this compound, is guided by several key principles:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the ethoxyphenyl and morpholine (B109124) rings would be crucial in establishing a comprehensive SAR. For instance, altering the substitution pattern on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity and selectivity for a target. nih.gov The nature and position of substituents on the aromatic ring can dramatically influence the biological activity of N-aryl carboxamides. researchgate.net

Bioisosteric Replacement: The ethoxy group on the phenyl ring could be replaced with other functionalities to probe the importance of this feature for biological activity. Similarly, the morpholine ring could be substituted with other heterocyclic systems to explore the impact on potency and pharmacokinetic properties.

A hypothetical SAR study for this compound could involve the variations shown in the table below.

| Modification Site | Example Modifications | Potential Impact |

| Ethoxy Group | Methoxy, Isopropoxy, Trifluoromethoxy | Altering lipophilicity and electronic properties. |

| Phenyl Ring Substitution | Introduction of halogens, alkyl, or nitro groups | Modulating binding interactions and metabolic stability. nih.gov |

| Morpholine Ring | Replacement with piperidine, piperazine, or thiomorpholine | Affecting solubility, basicity, and hydrogen bonding capacity. |

| Carboxamide Linker | Introduction of alkyl groups on the nitrogen | Restricting conformational flexibility and potentially enhancing target specificity. |

Development of New Synthetic Methodologies

The synthesis of this compound and its analogues can drive the development of novel and efficient synthetic methods. The core reaction for the formation of the carboxamide bond is typically an amidation reaction.

Common synthetic routes to N-aryl carboxamides involve the coupling of a carboxylic acid with an amine. In the context of this compound, this could be achieved through several methods:

Reaction of an Aryl Isocyanate with Morpholine: A common method for the synthesis of N-aryl-morpholine-4-carboxamides involves the reaction of the corresponding aryl isocyanate with morpholine. nih.gov

Coupling of 4-Ethoxyaniline with a Morpholine Carbonyl Equivalent: This could involve reacting 4-ethoxyaniline with phosgene (B1210022) or a phosgene equivalent to form an intermediate that then reacts with morpholine.

Modern Coupling Reagents: The use of modern peptide coupling reagents could facilitate the direct formation of the carboxamide bond under mild conditions, which would be particularly useful for the synthesis of a library of analogues for SAR studies.

Recent advances in synthetic organic chemistry, such as the use of palladium-catalyzed cross-coupling reactions, could also be employed to synthesize a variety of N-aryl carboxamides with diverse substitution patterns. youtube.com The development of one-pot or flow-chemistry-based approaches could further enhance the efficiency and scalability of the synthesis of these compounds. organic-chemistry.org

Impact on Chemical Biology and Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold has the potential to be developed into selective and potent probes for studying biological systems.

Understanding of Biological Systems Through Chemical Perturbation

Small molecules that can selectively modulate the function of a specific protein are invaluable for understanding its role in cellular pathways. If this compound is found to have a specific biological activity, it could be used to perturb the corresponding pathway and observe the downstream effects.

For instance, if the compound is identified as an inhibitor of a particular enzyme, it could be used to study the consequences of that enzyme's inhibition in a cellular context. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility, which can be advantageous for a chemical probe. nih.gov

Design of Selective and Potent Research Tools

The development of a selective and potent research tool from the this compound scaffold would likely involve an iterative process of design, synthesis, and biological evaluation. Key considerations in this process would include:

Target Identification and Validation: The first step would be to identify the biological target of the compound. This could be achieved through various methods, including affinity chromatography, genetic screens, or computational approaches.

Optimization of Potency and Selectivity: Once a target is identified, the compound's structure would be optimized to maximize its potency and selectivity. This would involve the SAR studies described in section 7.1.1.

Incorporation of Reporter Tags: To facilitate the use of the compound as a probe, it could be functionalized with reporter tags, such as fluorescent dyes or biotin, to allow for visualization or affinity-based purification of the target protein.

The development of such probes would enable researchers to study the localization, dynamics, and interactions of the target protein in living systems.

Emerging Areas of Investigation for this compound and its Analogues

The versatility of the N-aryl carboxamide and morpholine scaffolds suggests several emerging areas of investigation for this compound and its analogues.

Targeting Protein-Protein Interactions (PPIs): The carboxamide backbone is a common feature in molecules designed to mimic peptide structures and disrupt PPIs, which are often implicated in disease.

Development of Covalent Inhibitors: The incorporation of a reactive group (a "warhead") onto the scaffold could lead to the development of covalent inhibitors that form a permanent bond with their target protein, often resulting in enhanced potency and duration of action. youtube.com

Exploration of Novel Biological Targets: Phenotypic screening of a library of this compound analogues could lead to the discovery of compounds with novel biological activities and the identification of new therapeutic targets.

The morpholine ring is a common feature in many approved drugs, highlighting its utility in drug design. wikipedia.org The combination of this well-established heterocycle with the versatile N-aryl carboxamide scaffold makes this compound and its derivatives a promising area for future research in medicinal chemistry and chemical biology.

Application in High-Throughput Screening Campaigns

High-throughput screening (HTS) is a cornerstone of modern chemical and biological research, enabling the rapid assessment of large numbers of compounds for a specific activity. mdpi.comnih.gov The morpholine scaffold is a common feature in many compound libraries due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability in parent molecules. nih.gov As such, this compound and its derivatives are plausible candidates for inclusion in diverse screening libraries aimed at identifying novel bioactive molecules for non-clinical applications.

Libraries of small organic molecules are frequently screened to identify lead compounds for various projects. ku.edu These collections are often optimized for structural diversity and drug-like properties. ku.edu The morpholine moiety, in particular, is recognized for its ability to enhance the pharmacokinetic properties of molecules, making it a valuable component in the design of new therapeutic agents and other functional molecules. mdpi.com

Below is a table outlining potential HTS campaigns where this compound could be included:

| Screening Campaign Focus | Assay Type | Potential Application Area | Rationale for Inclusion |

| Agrochemical Discovery | Whole-organism screening (e.g., antifungal, herbicidal assays) | Agricultural Chemistry | Morpholine derivatives have established fungicidal and herbicidal activity. bohrium.comacs.orgacs.org |

| Materials Science | Polymerization catalyst screening | Polymer Chemistry | Morpholine derivatives can act as catalysts and curing agents in polymer production. e3s-conferences.org |

| Environmental Science | Corrosion inhibitor screening | Industrial Chemistry | The nitrogen and oxygen atoms in the morpholine ring can chelate metal ions, offering potential for corrosion inhibition. e3s-conferences.org |

| Biocatalysis Research | Enzyme inhibitor screening | Biotechnology | The carboxamide linkage can mimic peptide bonds, making it a candidate for interacting with enzyme active sites. |

The inclusion of this compound in such screening campaigns could lead to the discovery of novel applications for this and related compounds, thereby expanding the utility of the morpholine carboxamide scaffold.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties. For this compound, computational methods can be employed to design next-generation analogues with enhanced performance in various applications. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can guide the synthesis of new derivatives. nih.govmdpi.com

The design strategy for new analogues would likely focus on modifying the key structural components of this compound:

The Ethoxyphenyl Ring: Modifications to the substituent on the phenyl ring could influence the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological or material targets.

The Morpholine Ring: While often beneficial, the morpholine ring can be metabolically labile. enamine.net Computational studies could explore bioisosteric replacements to improve stability while retaining desired properties.

The Carboxamide Linker: The geometry and flexibility of the carboxamide linker can be fine-tuned to optimize the orientation of the morpholine and ethoxyphenyl moieties.

The following table summarizes computational approaches that could be applied to the design of next-generation analogues:

| Computational Technique | Objective | Potential Outcome |

| Molecular Docking | Predict the binding mode and affinity of analogues to a specific target protein (e.g., a fungal enzyme). | Prioritize the synthesis of compounds with the highest predicted activity. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the compound-target complex and understand the dynamic interactions over time. | Validate the binding poses predicted by docking and provide insights into the mechanism of action. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the chemical structure of analogues with their observed activity. | Predict the activity of unsynthesized compounds and guide further structural modifications. nih.gov |

| Density Functional Theory (DFT) | Analyze the electronic properties, reactivity, and stability of new analogues. | Understand the fundamental chemical properties that drive the performance of the compounds. nih.gov |

Through these computational approaches, the development of next-generation analogues of this compound can be pursued in a more efficient and targeted manner.

Interdisciplinary Research Opportunities

The versatile nature of the morpholine scaffold opens up a range of interdisciplinary research opportunities for this compound, particularly in materials science and agricultural chemistry.

Materials Science

In materials science, morpholine derivatives have found applications as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org The presence of both amine and ether functional groups in the morpholine ring can impart unique properties to materials. acs.org this compound could be investigated for its potential in the following areas:

Polymer Synthesis: As a monomer or additive in the synthesis of novel polymers with specific thermal or mechanical properties.

Corrosion Inhibition: The compound could be evaluated for its ability to form protective films on metal surfaces, thereby preventing corrosion. Morpholine's role as a corrosion inhibitor is an area of active research. e3s-conferences.org

Nanomaterials: Morpholine derivatives are being explored for their potential in the development of nanomaterials with unique biological or physical properties. ontosight.ai

Agricultural Chemistry

The application of morpholine derivatives in agrochemicals is well-established, with many compounds exhibiting fungicidal, herbicidal, and insecticidal properties. bohrium.comacs.orgacs.org This makes this compound a promising candidate for investigation in the development of new crop protection agents.

Fungicides: Morpholine-based fungicides are used to control a variety of plant pathogenic fungi. bohrium.comscilit.com Research could focus on screening this compound and its analogues against a panel of fungal pathogens.

Herbicides: The development of new herbicides is crucial for sustainable agriculture. e3s-conferences.org The morpholine scaffold has been incorporated into herbicidal compounds, suggesting a potential avenue of research for this molecule.

Insecticides: While less common, some morpholine derivatives have shown insecticidal activity. bohrium.comscilit.com

The table below highlights potential interdisciplinary research applications for this compound:

| Research Area | Specific Application | Rationale |

| Materials Science | Development of novel epoxy resins | The morpholine moiety can act as a curing agent. e3s-conferences.org |

| Formulation of anti-corrosion coatings | The nitrogen and oxygen atoms can adsorb onto metal surfaces. e3s-conferences.org | |

| Agricultural Chemistry | Screening for antifungal activity against crop pathogens | The morpholine ring is a known pharmacophore in many commercial fungicides. bohrium.comacs.org |

| Evaluation of herbicidal effects on common weed species | The structural features of the compound are similar to other known herbicidal molecules. e3s-conferences.orgscilit.com |

Q & A

Q. How can this compound be modified to enhance blood-brain barrier (BBB) permeability?

Q. What strategies enable enantioselective synthesis of chiral morpholine-4-carboxamide derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-epichlorohydrin) in ring-opening reactions. For example, (S)-xamoterol was synthesized via stereospecific epoxide aminolysis, achieving >95% enantiomeric excess (ee) confirmed by chiral HPLC .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the biological activity of morpholine-4-carboxamides in different cell lines?

- Methodological Answer : Variations in receptor expression levels (e.g., β1 vs. β2 adrenergic receptors) and assay conditions (e.g., serum-free vs. serum-containing media) may explain discrepancies. Normalize data to housekeeping genes (e.g., GAPDH) and use isogenic cell lines for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.